2-氨基-6-甲氧基烟酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

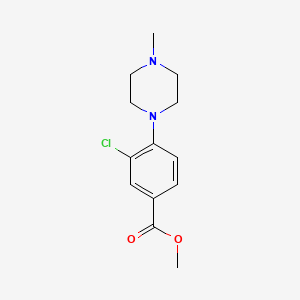

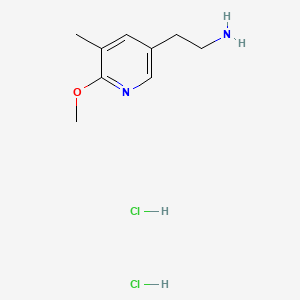

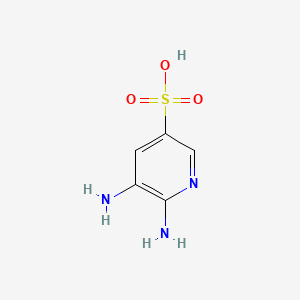

Methyl 2-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 . It is a valuable building block for the preparation of fused 2-pyridones .

Synthesis Analysis

The synthesis of Methyl 2-amino-6-methoxynicotinate includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . .Molecular Structure Analysis

The molecular weight of Methyl 2-amino-6-methoxynicotinate is 182.18 g/mol . The IUPAC name is methyl 2-amino-6-methoxypyridine-3-carboxylate . The InChIKey is IWCRNCDRJMTEMA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 2-amino-6-methoxynicotinate include microwave-induced regioselective 6-methoxylation, esterification, microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .Physical And Chemical Properties Analysis

Methyl 2-amino-6-methoxynicotinate has a molecular weight of 182.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass is 182.06914219 g/mol . The topological polar surface area is 74.4 Ų . The heavy atom count is 13 .科学研究应用

稠合 2-吡啶酮的合成

2-氨基-6-甲氧基烟酸甲酯: 是合成稠合 2-吡啶酮的重要构建模块 . 这些化合物因其存在于各种生物活性分子和药物中而备受关注。 该过程涉及微波诱导的区域选择性 6-甲氧基化和酯化,然后与对甲氧基苄胺反应,最后在流动反应氢化条件下脱保护 .

微波诱导的区域选择性反应

该化合物的合成展示了使用微波诱导反应来实现区域选择性 . 这种技术可以应用于其他需要区域选择性控制的领域,有可能提高所需产品的效率和产率。

微流体氢化

微流体氢化,如在2-氨基-6-甲氧基烟酸甲酯的合成中所用,代表了微流体技术在化学合成中的新应用 . 这种方法可以提供更高的纯度和区域选择性,并且可以适用于研究和工业过程中的其他氢化反应。

计算化学模拟

2-氨基-6-甲氧基烟酸甲酯: 可用于计算化学中模拟相互作用并预测类似化合物在生物系统中的行为 . Amber 和 GROMACS 等程序可以在模拟中使用该化合物来可视化分子动力学和相互作用。

属性

IUPAC Name |

methyl 2-amino-6-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRNCDRJMTEMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the advantages of the synthetic route described in the paper for producing Methyl 2-amino-6-methoxynicotinate?

A1: The paper highlights two major advantages of their synthetic approach:

- Improved regioselectivity: The use of microwave-assisted reactions, particularly in the 6-methoxylation step, leads to a more regioselective synthesis. This means fewer unwanted byproducts are formed, simplifying purification and increasing yield. []

- Enhanced purity profile: Implementing a microfluidic hydrogenation step for the final deprotection contributes to a purer final product. This is likely due to the precise control over reaction parameters achievable in flow conditions. []

Q2: What is the significance of Methyl 2-amino-6-methoxynicotinate in organic synthesis?

A2: The paper states that Methyl 2-amino-6-methoxynicotinate is a valuable building block for the preparation of fused 2-pyridones. [] These fused heterocyclic compounds are important structural motifs in various bioactive molecules and pharmaceuticals. Therefore, having an efficient and scalable synthesis for this building block can facilitate the development of new drugs and materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)